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For Researchers, Scientists, and Drug Development Professionals

Introduction
Ethyl phenyl sulfide, with the CAS registry number 622-38-8, is an organosulfur compound

belonging to the thioether (or sulfide) class. It is characterized by a sulfur atom bonded to both

a phenyl group and an ethyl group.[1] This compound, also known as (ethylsulfanyl)benzene or

thiophenetole, serves as a valuable building block in organic synthesis and as a representative

structure for the thioether functional group, which is a significant pharmacophore in medicinal

chemistry.[1][2] Thioethers are present in numerous FDA-approved drugs and are often key

intermediates in the synthesis of sulfoxides and sulfones, which also exhibit a wide range of

biological activities.[2][3] This guide provides a comprehensive overview of its chemical

properties, synthesis, reactivity, spectral data, and relevance in the field of drug development.

Chemical and Physical Properties
Ethyl phenyl sulfide is a colorless to pale yellow liquid with a distinct odor.[1] It is sparingly

soluble in water but demonstrates good solubility in many organic solvents.[1] A summary of its

key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Ethyl Phenyl Sulfide
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Property Value Reference(s)

CAS Number 622-38-8 [1]

Molecular Formula C₈H₁₀S [1]

Molecular Weight 138.23 g/mol [1]

IUPAC Name (ethylsulfanyl)benzene [4]

Synonyms

Phenyl ethyl sulfide,

Thiophenetole,

(Ethylthio)benzene

[1][4]

Appearance Colorless to light yellow liquid [1]

Boiling Point 204-205 °C (lit.) [5]

Density 1.021 g/mL at 25 °C (lit.) [5]

Refractive Index (n²⁰/D) 1.566 (lit.) [5]

Synthesis and Reactivity
Synthesis
The most common and versatile method for synthesizing aryl alkyl thioethers like ethyl phenyl
sulfide is through the nucleophilic substitution reaction between a thiolate and an alkyl halide,

a process analogous to the Williamson ether synthesis.[6][7] The reaction involves the

deprotonation of a thiol to form a highly nucleophilic thiolate anion, which then displaces a

halide from a primary alkyl halide in an Sₙ2 reaction.[7]

A typical synthetic workflow, including the subsequent oxidation reactions, is illustrated in the

diagram below.
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Caption: Synthetic workflow for Ethyl Phenyl Sulfide and its oxidation products.
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Experimental Protocol: Synthesis via S-Alkylation of
Thiophenol
This protocol outlines the synthesis of ethyl phenyl sulfide from thiophenol and ethyl bromide.

Reagents and Equipment:

Thiophenol

Ethyl bromide

Sodium hydroxide (NaOH)

Ethanol (as solvent)

Diethyl ether (for extraction)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary

evaporator.

Procedure:

1. In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophenol (1.0 eq) in

ethanol.

2. Add a solution of sodium hydroxide (1.05 eq) in water to the flask while stirring. The

mixture is stirred at room temperature for 20-30 minutes to ensure complete formation of

the sodium thiophenolate salt.

3. To the resulting thiophenolate solution, add ethyl bromide (1.1 eq) dropwise.

4. Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78-80 °C)

for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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5. After the reaction is complete, allow the mixture to cool to room temperature and remove

the ethanol under reduced pressure using a rotary evaporator.

6. To the residue, add water and extract the aqueous layer with diethyl ether (3 x volume of

aqueous layer).

7. Combine the organic extracts and wash sequentially with 1M NaOH solution, water, and

finally with brine.

8. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure to yield the crude ethyl phenyl sulfide.

9. The product can be further purified by vacuum distillation if necessary.[8]

Reactivity
The primary reactivity of the thioether functional group involves the sulfur atom's lone pairs,

making it nucleophilic. The most significant reaction in the context of drug development is its

oxidation. Thioethers can be selectively oxidized to form sulfoxides, and with stronger oxidizing

conditions, further oxidized to sulfones.

Oxidation to Sulfoxide: This is a common transformation, as sulfoxides are themselves

important functional groups in many pharmaceuticals. Mild and selective oxidizing agents

such as sodium metaperiodate (NaIO₄) or one equivalent of hydrogen peroxide (H₂O₂) are

typically used.[9]

Oxidation to Sulfone: Using stronger oxidizing agents, or an excess of agents like H₂O₂, the

sulfoxide can be further oxidized to the corresponding sulfone.

Experimental Protocol: Selective Oxidation to Ethyl
Phenyl Sulfoxide
This protocol is adapted from a general procedure for the selective oxidation of sulfides using

sodium metaperiodate.[9]

Reagents and Equipment:
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Ethyl phenyl sulfide

Sodium metaperiodate (NaIO₄)

Methanol or Water/Methylene Chloride solvent system

Magnetic stirrer, round-bottom flask, Büchner funnel.

Procedure:

1. In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metaperiodate

(1.05 eq) in water.

2. Cool the solution in an ice bath.

3. Add ethyl phenyl sulfide (1.0 eq) to the cooled solution. If the sulfide is insoluble, a co-

solvent like methanol or methylene chloride can be used to create a biphasic system.

4. Stir the reaction mixture vigorously at ice-bath temperature. The reaction is typically

complete within several hours (monitor by TLC). For aryl sulfides, the reaction can often

be run at room temperature.[9]

5. Upon completion, a precipitate of sodium iodate (NaIO₃) will have formed. Filter the

reaction mixture through a Büchner funnel.

6. If a co-solvent like methylene chloride was used, transfer the filtrate to a separatory funnel,

separate the layers, and extract the aqueous layer with additional methylene chloride.[9] If

methanol was used, it can be removed under reduced pressure before an aqueous

workup.

7. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and

remove the solvent to yield the crude ethyl phenyl sulfoxide.

8. The product can be purified by column chromatography or distillation.[9]

Spectroscopic Data
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Spectroscopic analysis is crucial for the structural confirmation of ethyl phenyl sulfide. Key

data from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are summarized

in Table 2.

Table 2: Spectroscopic Data for Ethyl Phenyl Sulfide

Technique Solvent

Peak Assignments
and Chemical
Shifts (δ) /
Wavenumber
(cm⁻¹)

Reference(s)

¹H NMR -

~7.31 - 7.14 ppm (m,

5H, Ar-H) ~2.91 ppm

(q, 2H, -S-CH₂-CH₃)

~1.29 ppm (t, 3H, -S-

CH₂-CH₃)

¹³C NMR Acetone-d₆

Aromatic C-S: ~137

ppm Aromatic C-H:

~129, 128, 125 ppm -

S-CH₂-CH₃: ~26 ppm

-S-CH₂-CH₃: ~15 ppm

IR -

~3100-3000 cm⁻¹ (C-

H stretch, aromatic)

~3000-2850 cm⁻¹ (C-

H stretch, aliphatic)

~1600-1450 cm⁻¹

(C=C stretch,

aromatic ring) ~740 &

690 cm⁻¹ (C-H oop

bend,

monosubstituted

benzene)

Note: Specific ¹³C NMR chemical shifts can vary slightly based on the solvent and reference.

The values provided are typical for this class of compound. Full spectra are available in
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databases such as SpectraBase.[8]

Relevance in Drug Development and Medicinal
Chemistry
While ethyl phenyl sulfide itself is not a drug, its core thioether structure is a highly relevant

motif in pharmaceutical science.[2] The thioether linkage provides a stable, flexible, and

lipophilic spacer that can favorably influence a molecule's pharmacokinetic properties.[3]

Roles of the Thioether Moiety:

Direct Inclusion in APIs: The thioether group is present in a wide array of FDA-approved

drugs across various therapeutic areas, including anti-infectives, cardiovascular agents, and

antipsychotics.[2]

Metabolic Stability: Compared to esters or amides, the thioether bond is generally resistant

to hydrolysis, contributing to greater metabolic stability.

Key Synthetic Intermediate: As demonstrated, thioethers are direct precursors to sulfoxides

and sulfones. This relationship is critical, as both oxidized forms are also prevalent

pharmacophores. For example, the proton-pump inhibitor class of drugs (e.g., omeprazole)

features a chiral sulfoxide group, often synthesized from a thioether precursor.[2]

The logical progression from a simple thioether to more complex, biologically active molecules

is a cornerstone of drug discovery.
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Caption: Role of the thioether functional group in drug discovery pathways.

Safety and Handling
Ethyl phenyl sulfide is classified as a combustible liquid. It is also known to cause skin and

serious eye irritation, and may cause respiratory irritation. Standard laboratory safety

precautions should be employed when handling this chemical. This includes the use of

personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should

be stored in a cool, well-ventilated place away from heat and open flames.

Conclusion
Ethyl phenyl sulfide is a foundational molecule for understanding the chemistry and

application of aryl alkyl thioethers. Its straightforward synthesis and predictable reactivity,

particularly its oxidation to sulfoxides and sulfones, make it a valuable tool in synthetic organic

chemistry. For drug development professionals, the thioether moiety it represents is a crucial

component in the design of stable, effective pharmaceuticals, serving both as a direct structural

element and as a key intermediate for other important sulfur-containing functional groups. A

thorough understanding of its properties is therefore essential for researchers in the chemical

and pharmaceutical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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